![molecular formula C14H12F2N2O2S B4266232 1-(1-BENZOTHIOPHENE-3-CARBONYL)-5-(DIFLUOROMETHYL)-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-OL](/img/structure/B4266232.png)
1-(1-BENZOTHIOPHENE-3-CARBONYL)-5-(DIFLUOROMETHYL)-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-OL
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Overview
Description
1-(1-BENZOTHIOPHENE-3-CARBONYL)-5-(DIFLUOROMETHYL)-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-OL is a complex organic compound that features a benzothiophene moiety, a difluoromethyl group, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-BENZOTHIOPHENE-3-CARBONYL)-5-(DIFLUOROMETHYL)-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-OL typically involves multi-step organic reactions. The process begins with the preparation of the benzothiophene core, followed by the introduction of the difluoromethyl group and the pyrazole ring. Common reagents used in these reactions include organolithium reagents, halogenating agents, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the compound’s purity and consistency.
Chemical Reactions Analysis
Types of Reactions
1-(1-BENZOTHIOPHENE-3-CARBONYL)-5-(DIFLUOROMETHYL)-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-OL can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol or alkane. Substitution reactions could introduce new functional groups such as halides, amines, or ethers.
Scientific Research Applications
1-(1-BENZOTHIOPHENE-3-CARBONYL)-5-(DIFLUOROMETHYL)-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-OL has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: Its unique structure could make it a candidate for the development of new pharmaceuticals, particularly in the treatment of diseases where modulation of specific molecular targets is required.
Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(1-BENZOTHIOPHENE-3-CARBONYL)-5-(DIFLUOROMETHYL)-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-OL involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, where the compound binds and modulates their activity. The pathways involved might include inhibition or activation of specific biochemical processes, leading to the desired therapeutic or industrial effect.
Comparison with Similar Compounds
Similar Compounds
1-(1-benzothien-3-ylcarbonyl)-4-(2-pyridinyl)piperazine: This compound shares the benzothiophene core but differs in the presence of a pyridinyl group and a piperazine ring.
2-[4-(1-benzothien-3-ylcarbonyl)-1-piperazinyl]pyrimidine: Another similar compound with a benzothiophene core, but it includes a pyrimidine ring and a piperazine moiety.
Uniqueness
1-(1-BENZOTHIOPHENE-3-CARBONYL)-5-(DIFLUOROMETHYL)-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-OL is unique due to the presence of the difluoromethyl group and the pyrazole ring, which confer distinct chemical and biological properties. These features may enhance its reactivity, stability, and potential bioactivity compared to similar compounds.
Properties
IUPAC Name |
1-benzothiophen-3-yl-[5-(difluoromethyl)-5-hydroxy-3-methyl-4H-pyrazol-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F2N2O2S/c1-8-6-14(20,13(15)16)18(17-8)12(19)10-7-21-11-5-3-2-4-9(10)11/h2-5,7,13,20H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIAWZYGWZKXING-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(C1)(C(F)F)O)C(=O)C2=CSC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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